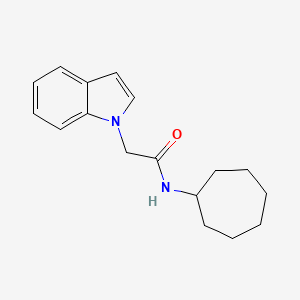

N-cycloheptyl-2-(1H-indol-1-yl)acetamide

Description

The exact mass of the compound this compound is 270.173213330 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-2-indol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c20-17(18-15-8-3-1-2-4-9-15)13-19-12-11-14-7-5-6-10-16(14)19/h5-7,10-12,15H,1-4,8-9,13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGOSVLBUDZIOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization:the First Step is the Chemical Synthesis of the Target Compound. a Plausible Synthetic Route Would Involve the Alkylation of the Indole Nitrogen with a Suitable Haloacetyl Chloride, Followed by Amidation with Cycloheptylamine. the Purity and Structural Integrity of the Synthesized Compound Would then Be Confirmed Using a Battery of Analytical Techniques.

Table 1: Analytical Techniques for Compound Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | To determine the carbon-hydrogen framework of the molecule. |

| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., C=O, N-H). |

| Elemental Analysis | To determine the percentage composition of elements (C, H, N). |

In Silico Computational Studies:before Extensive in Vitro Testing, Computational Methods Can Be Employed to Predict the Compound S Properties and Potential Biological Targets.semanticscholar.orgnih.govsciencescholar.us

Table 2: Common In Silico Methodologies

| Method | Application |

| Molecular Docking | To predict the binding affinity and mode of interaction with known protein targets. semanticscholar.orgalrasheedcol.edu.iq |

| ADMET Prediction | To forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule. alrasheedcol.edu.iq |

| Quantitative Structure-Activity Relationship (QSAR) | To build models that correlate chemical structure with biological activity. semanticscholar.orgnih.gov |

In Vitro Biological Evaluation:based on the Predictions from in Silico Studies or the Known Activities of Similar Compounds, a Panel of in Vitro Assays Would Be Conducted to Assess the Biological Activity of N Cycloheptyl 2 1h Indol 1 Yl Acetamide. This Could Include Assays for Anticancer, Antimicrobial, Anti Inflammatory, or Enzyme Inhibitory Activity.nih.govresearchgate.net

Scope and Objectives of the Academic Research Outline for N-cycloheptyl-2-(1H-indol-1-yl)acetamide

The primary objective of a research program focused on this compound would be to systematically elucidate its chemical and biological properties. The scope of such an investigation would encompass:

Efficient Synthesis: To develop and optimize a reliable synthetic route for the target compound and potentially a library of related analogs with variations in the cycloalkyl group and substitutions on the indole (B1671886) ring.

Comprehensive Characterization: To fully characterize the synthesized compounds using modern spectroscopic and analytical methods.

Computational Analysis: To perform in silico studies to guide the biological evaluation and to understand the structure-activity relationships at a molecular level.

Broad-Spectrum Biological Screening: To screen the compound against a diverse panel of biological targets to identify any significant pharmacological activity.

Mechanism of Action Studies: If a promising activity is identified, further studies would be undertaken to elucidate the underlying mechanism of action.

This structured approach will provide a comprehensive understanding of this compound and its potential as a lead compound for future drug development efforts.

Established Synthetic Pathways for Indole-Acetamide Derivatives

The synthesis of indole-acetamide derivatives is built upon a foundation of well-established organic reactions. These pathways provide versatile methods for constructing the indole core and introducing the acetamide (B32628) side chain.

Multi-component Reactions in Indole-Acetamide Synthesis

Multi-component reactions (MCRs) have become powerful tools in the synthesis of complex molecules like indole derivatives due to their efficiency in creating diverse chemical libraries. arkat-usa.orgresearchgate.net The Ugi four-component reaction (U-4CR), for instance, can be employed to assemble the indole core in a two-step process from readily available starting materials such as anilines, glyoxal dimethyl acetal, formic acid, and isocyanides. rsc.org This reaction is followed by an acid-induced cyclization to yield multi-substituted indole-2-carboxamide derivatives. rsc.org Another MCR approach involves the reaction of anilines, isocyanides, 2,2-dimethoxyacetaldehyde, and trimethylsilyl azide (TMSN3) to produce Ugi-tetrazole adducts, which can then be cyclized to form 2-tetrazolo substituted indoles. nih.gov These MCR strategies offer a streamlined approach to the indole scaffold, often proceeding under mild conditions and without the need for metal catalysts. rsc.org

Alkylation and Acylation Strategies for Indole Nitrogen Functionalization

Functionalization of the indole nitrogen is a critical step in the synthesis of N-substituted indole-acetamides. N-alkylation of the indole ring can be achieved through various methods, often taking advantage of the nucleophilicity of the nitrogen atom. researchgate.net Traditional methods may involve the use of a strong base to generate the indolyl anion, followed by reaction with an alkylating agent, though these often require strictly anhydrous conditions. tandfonline.com More recent developments include phase-transfer catalysis and the use of tetraalkylammonium salts in alkaline aqueous mediums. tandfonline.com

A common strategy for introducing the acetamide side chain at the N-1 position involves the alkylation of the indole nitrogen with an appropriate haloacetamide derivative. For instance, indole can be reacted with 2-chloroacetamide derivatives in the presence of a base like potassium carbonate. researchgate.net Another approach involves the alkylation of the indole with ethyl bromoacetate, followed by hydrolysis of the ester to the carboxylic acid, which is then coupled with an amine to form the desired acetamide. nih.gov

Condensation Reactions in the Formation of Acetamide Linkages

The formation of the acetamide bond is a key step and is typically achieved through a condensation reaction between a carboxylic acid and an amine. libretexts.org This process, known as amidation, involves the combination of the carboxyl group of an indole-acetic acid derivative with an amine, splitting out a water molecule. libretexts.org To facilitate this reaction, which can be slow at room temperature, coupling reagents are often employed. libretexts.orgnih.gov Reagents such as 1,1'-carbonyldiimidazole (CDI) can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. nih.gov For example, indole-3-acetic acid can be treated with CDI and then with a substituted aniline to form the corresponding indole-3-acetamide (B105759). nih.gov

In a different approach, a radical condensation reaction has been developed where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides, with water as the only byproduct, using potassium tert-butoxide as a dual base and radical initiator. rsc.org

Copper-Catalyzed Annulation Sequences in Related Scaffold Construction

Copper-catalyzed reactions have emerged as a valuable method for the construction of the indole core. researchgate.net These reactions are favored due to copper's low toxicity, high catalytic activity, and cost-effectiveness. researchgate.net Copper-mediated tandem hydroamination followed by C-H annulation of unprotected anilines with internal alkynes provides a straightforward route to 2,3-disubstituted indoles. acs.org Copper(I)-catalyzed approaches have also been developed for the one-step synthesis of 1,1'-bisindoles from 1,2-bis(2-bromoaryl)hydrazines and 1,3-diketones. researchgate.net Furthermore, copper-catalyzed annulation of indolyl α-diazocarbonyl compounds can lead to the formation of carbazoles, which are structurally related to indoles. acs.org These methods highlight the versatility of copper catalysis in constructing and functionalizing the indole scaffold. researchgate.netnih.gov

Targeted Synthesis Strategies for this compound

The specific synthesis of this compound involves a two-step process that first functionalizes the indole at the nitrogen atom and then forms the amide bond. A general and direct approach involves the N-alkylation of indole with a haloacetic acid derivative, followed by an amidation reaction with cycloheptylamine.

A plausible synthetic route begins with the deprotonation of indole using a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The resulting indolide anion is then reacted with an ethyl haloacetate, such as ethyl bromoacetate, to yield ethyl 2-(1H-indol-1-yl)acetate. This intermediate ester is subsequently hydrolyzed to 2-(1H-indol-1-yl)acetic acid using a base like sodium hydroxide, followed by acidification. The final step is the coupling of the carboxylic acid with cycloheptylamine to form the target compound, this compound. This amide formation can be facilitated by standard peptide coupling reagents.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and reaction time for each step.

For the initial N-alkylation of indole, the choice of base and solvent can significantly impact the reaction's efficiency. While strong bases like sodium hydride in DMF are effective, alternative conditions using potassium carbonate in a polar aprotic solvent could also be explored to potentially improve safety and ease of handling. researchgate.net The reaction temperature is typically kept low initially to control the exothermic deprotonation step and then raised to ensure the completion of the alkylation.

In the final amide coupling step, the selection of the coupling reagent is critical. Reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) are commonly used to promote efficient amide bond formation and suppress side reactions. The reaction is typically carried out at room temperature in a solvent like dichloromethane (DCM) or DMF. The purification of the final product is generally achieved through column chromatography.

Table 1: Key Reaction Parameters for Optimization

| Reaction Step | Parameter | Variables to Consider | Potential Impact |

|---|---|---|---|

| N-Alkylation | Base | NaH, K₂CO₃, Cs₂CO₃ | Reaction rate, yield, side products |

| Solvent | DMF, Acetonitrile, THF | Solubility, reaction rate | |

| Temperature | 0 °C to reflux | Reaction kinetics, decomposition | |

| Amide Coupling | Coupling Reagent | EDCI/HOBt, T3P, CDI | Yield, purity, racemization (if applicable) |

| Solvent | DCM, DMF | Solubility, reaction rate | |

| Temperature | Room temperature | Reaction rate, stability of reagents |

Exploration of Novel and Efficient Synthetic Routes

The synthesis of this compound and its analogs is primarily achieved through the N-alkylation of the indole ring followed by amide bond formation. One of the most direct and efficient routes involves a two-step process. First, the indole nitrogen is alkylated using an α-haloacetyl halide, such as 2-chloroacetyl chloride, in the presence of a base to form the key intermediate, 1-(2-chloroacetyl)-1H-indole. This intermediate is then subjected to a nucleophilic substitution reaction with cycloheptylamine to yield the final product.

Alternatively, indole-1-acetic acid can be used as a starting material. This approach involves a standard peptide coupling reaction where indole-1-acetic acid is activated with a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N'-Dicyclohexylcarbodiimide (DCC), and then reacted with cycloheptylamine. This method is particularly useful for creating a library of analogs by varying the amine component.

More advanced and efficient synthetic strategies focus on streamlining the process. For instance, a one-pot synthesis could be envisioned where indole is reacted with an N-cycloheptyl-2-haloacetamide. Another approach, adapted from syntheses of related indole derivatives, involves the initial preparation of an aryl or alkyl carboxamide which is then used to alkylate the indole nitrogen using a strong base like sodium hydride in an appropriate solvent such as dimethylformamide (DMF). nih.gov This method provides a versatile entry point for introducing various substituents on the amide nitrogen.

Chemical Derivatization and Analog Generation of this compound

The core structure of this compound offers multiple sites for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR). These modifications can be broadly categorized into three areas: the cycloheptyl ring, the indole core, and the acetamide linker.

Modifications on the Cycloheptyl Ring

The cycloheptyl moiety can be readily replaced with a wide range of other cyclic, acyclic, or aromatic amines during the synthesis. This allows for a thorough investigation of the impact of the size, shape, and electronics of this group on the molecule's properties. Studies on analogous indole-3-oxoacetamide scaffolds have demonstrated the feasibility of incorporating various N-substituents. mdpi.com For example, replacing the cycloheptyl group with smaller rings (like cyclopropyl), larger rings, or aromatic systems can significantly alter biological activity. mdpi.com The introduction of substituents onto the cycloheptyl ring itself, such as hydroxyl or alkyl groups, represents another avenue for derivatization, although this typically requires the synthesis of the appropriately substituted cycloheptylamine starting material.

Table 1: Examples of N-Substituent Modifications on an Analogous Indole-3-oxoacetamide Scaffold mdpi.com Note: The data below is for N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives and is presented to illustrate the potential for modification on the amide nitrogen.

| Compound ID | N-Substituent Group |

| 5a | Cyclopropyl |

| 5b | 4-Fluorobenzyl |

| 5c | Phenyl |

| 5d | 2-(Thiophen-2-yl)ethyl |

| 5h | 2-Methoxyphenyl |

| 5k | 2,4-Dimethylphenyl |

This table showcases the diversity of functional groups that can be appended to the acetamide nitrogen, suggesting that a similar range of analogs could be generated for this compound.

Substitutions and Derivatizations on the Indole Core

The indole nucleus is a prime target for derivatization, allowing for the introduction of a wide variety of functional groups at multiple positions (typically 2, 3, 4, 5, 6, or 7). Halogenation, nitration, acylation, and alkylation are common electrophilic substitution reactions performed on the indole ring.

Modern cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are particularly powerful tools for creating diverse analogs. nih.gov For example, starting with a bromo-substituted indole (e.g., 6-bromo-1H-indole), the bromine atom can be replaced with various aryl, heteroaryl, or alkyl groups via a Suzuki reaction after the N-alkylation and amidation steps. nih.gov This late-stage diversification strategy is highly efficient for generating libraries of compounds with varied substituents on the indole core.

Table 2: Potential Substitutions on the Indole Core Based on Analog Syntheses

| Position of Substitution | Type of Substituent | Synthetic Method Example | Reference |

| 5-position | Fluoro | Starting from 5-fluoroindole | nih.gov |

| 5-position | Methoxy | Starting from 5-methoxyindole | nih.gov |

| 6-position | Bromo | Starting from 6-bromo-1H-indole | nih.gov |

| 6-position | N-methyl-pyrazole | Suzuki coupling of a 6-bromoindole intermediate | nih.gov |

| 3-position | Chloro | Reaction with 1,3-dichloro-5,5-dimethyl-imidazolidine-2,4-dione | nih.gov |

Variations in the Acetamide Linker

The acetamide linker connecting the indole ring and the cycloheptyl group can also be modified. One common variation is the introduction of a carbonyl group to create a 2-oxoacetamide (glyoxylamide) linker. This is typically achieved by reacting the indole with oxalyl chloride to form an indol-3-yl-glyoxyl chloride intermediate, which is then reacted with the desired amine. nih.govnih.govnih.gov While this modification is more commonly reported for the indole-3-position, the chemistry could potentially be adapted.

Other modifications could include homologation (inserting additional methylene (B1212753) groups to extend the chain), introducing heteroatoms into the linker (e.g., an oxygen atom to create an ether linkage), or altering the substitution on the α-carbon of the acetamide group. For example, a related compound, N-cycloheptyl-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide, demonstrates a variation where the acetamide group is linked to the indole core via an oxygen atom at the 4-position. chemdiv.com These changes would significantly alter the spatial arrangement and electronic properties of the molecule.

Assessment of Antimicrobial Potency (in vitro studies)

No published data were identified regarding the in vitro evaluation of this compound against bacterial or fungal pathogens, nor on its potential to inhibit virulence factors.

Information unavailable in the searched scientific literature.

Information unavailable in the searched scientific literature.

Information unavailable in the searched scientific literature.

Evaluation of Antiproliferative and Anticancer Effects (in vitro cell line studies)

No published data were identified regarding the screening of this compound against cancer cell lines or its selective cytotoxicity.

Information unavailable in the searched scientific literature.

Information unavailable in the searched scientific literature.

Studies on Anti-inflammatory Activities

Research into the direct anti-inflammatory properties of this compound is not extensively documented in publicly available scientific literature. While the broader class of indole-containing compounds has been a subject of interest in the development of anti-inflammatory agents, specific studies detailing the in vitro or in vivo anti-inflammatory effects of this particular molecule are not readily found.

Assessment of Antioxidant Properties

Currently, there is a lack of specific studies focused on the antioxidant capabilities of this compound. The indole nucleus is known to be a feature in some molecules with antioxidant activity, but dedicated research to quantify this property for this compound, such as through standard antioxidant assays (e.g., DPPH, ABTS), has not been reported in the available literature.

Investigations into Receptor Ligand Interactions

The dopamine (B1211576) D3 receptor is a target of significant interest for the development of therapeutics for various neurological and psychiatric disorders. nih.gov Selective D3 receptor antagonists are sought after for their potential to treat conditions like substance abuse and schizophrenia, potentially with fewer side effects than less selective drugs. nih.govnih.gov While many compounds with an indole or a related heterocyclic structure have been investigated as dopamine receptor ligands, specific data on the interaction of this compound with the dopamine D3 receptor is not available in the current body of scientific literature. There are no published studies detailing its binding affinity (Kᵢ), functional activity (e.g., antagonist, partial agonist), or selectivity profile against the D3 receptor versus other dopamine receptor subtypes. nih.gov

G-protein coupled receptors are a large family of receptors involved in a vast array of physiological processes, making them common targets for drug discovery. nih.gov Indole-based structures are present in a variety of known GPCR ligands. nih.gov However, comprehensive screening data for this compound against a broad panel of other GPCRs is not publicly available. Such studies are crucial to understand the compound's selectivity and potential off-target effects.

Enzyme Inhibition Studies

Cathepsin K is a cysteine protease that is highly expressed in osteoclasts and plays a critical role in the degradation of bone matrix proteins, particularly type I collagen. nih.govnih.govmdpi.com As such, inhibitors of cathepsin K have been investigated as potential treatments for osteoporosis and other bone resorption disorders. nih.govnih.gov A variety of chemical scaffolds have been explored for cathepsin K inhibition, including those incorporating nitrile and other functionalities that can interact with the active site cysteine of the enzyme. nih.gov

While the general class of indole derivatives has been explored in various medicinal chemistry programs, specific data regarding the inhibitory activity of this compound against cathepsin K is not found in the reviewed scientific literature. There are no published IC₅₀ or Kᵢ values detailing its potency as a cathepsin K inhibitor.

Inhibition of Bacterial DNA Gyrase and Related Enzymes

There is no available scientific literature detailing studies that have investigated the inhibitory effects of this compound on bacterial DNA gyrase or related topoisomerase enzymes. DNA gyrase is a well-established target for antibacterial agents, but research connecting this specific compound to the inhibition of this enzyme could not be located.

Inhibition of Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA)

No specific data on the inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein (ACP) reductase (InhA) by this compound was found. InhA is a critical enzyme in the mycolic acid biosynthesis pathway of M. tuberculosis and a validated target for antitubercular drugs like isoniazid. A class of compounds known as arylamides has been identified as direct inhibitors of InhA, offering a potential mechanism to overcome resistance to prodrugs that require activation. However, the inhibitory potential and specific activity (e.g., IC50 values) of this compound against InhA have not been reported in the available literature.

In Vivo Preclinical Efficacy Studies (Excluding Human Trials)

A comprehensive search for in vivo preclinical efficacy studies of this compound in animal models of disease yielded no results. There are no published reports on the evaluation of this compound's therapeutic effects in a living organism for any condition.

Mechanistic Elucidation of N Cycloheptyl 2 1h Indol 1 Yl Acetamide Action

Identification and Validation of Specific Molecular Targets

There are no published studies that identify or validate specific molecular targets for N-cycloheptyl-2-(1H-indol-1-yl)acetamide. However, research on structurally related indole (B1671886) acetamide (B32628) derivatives has identified several distinct molecular targets, suggesting potential, though unconfirmed, areas of investigation for the title compound.

For instance, certain N-cycloalkyl and N-aryl indole acetamide analogs have been found to target microbial enzymes. One such target is MmpL3, a mycolic acid transporter essential in Mycobacterium tuberculosis. Other research has pointed to the potential for indole acetamides to act as inhibitors of tubulin polymerization, a mechanism leveraged in cancer chemotherapy. rsc.orgnih.gov In the context of infectious diseases, derivatives of N-acetamide indoles have been identified as inhibitors of PfATP4, an ion pump in the malaria parasite Plasmodium falciparum. dundee.ac.uknih.gov Furthermore, some N-substituted indole derivatives are known to interact with opioid receptors, indicating another possible, yet unexplored, target class for this compound. nih.gov

It must be emphasized that these are targets of analogous compounds, and the molecular target(s) of this compound remain to be determined experimentally.

Delineation of Cellular and Biochemical Pathway Modulations

Given the absence of identified molecular targets, there is no information regarding the specific cellular and biochemical pathways modulated by this compound. Hypothetically, if the compound were to interact with targets similar to its analogues, it could modulate pathways related to cell wall synthesis in mycobacteria, microtubule dynamics and cell cycle progression in cancer cells, or ion homeostasis in parasites. For example, a study on a related N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative demonstrated that it induced apoptosis and arrested the cell cycle in the G2/M phase. rsc.org However, without direct experimental evidence, any discussion of pathway modulation by this compound is purely speculative.

Characterization of Binding Interactions and Affinity

No studies have been published that characterize the binding interactions or measure the binding affinity of this compound with any biological target. For related compounds, binding affinities have been quantified. For example, certain N-[(2-aminocyclohexyl)aryl]acetamide derivatives have shown high affinity for the kappa opioid receptor, with Ki values in the nanomolar range. nih.gov Similarly, some N-piperidinyl indole analogues exhibit subnanomolar binding affinity at the nociceptin (B549756) opioid receptor (NOP). nih.gov

Binding Affinities of Related Indole Acetamide Derivatives to Their Respective Targets

| Compound Class | Target | Binding Affinity (Ki or IC50) |

|---|---|---|

| N-[(2-aminocyclohexyl)aryl]acetamides | Kappa Opioid Receptor | ~10-8 - 10-9 M nih.gov |

| N-piperidinyl indoles | Nociceptin Opioid Receptor | Subnanomolar (e.g., 0.23 nM, 0.34 nM) nih.gov |

This table presents data for structurally related compounds, not for this compound.

Structure-Based Mechanistic Insights

Due to the lack of identified molecular targets and binding studies for this compound, there are no structure-based mechanistic insights available. Structure-activity relationship (SAR) studies on analogous compounds have highlighted the importance of various structural features. For example, in a series of N-piperidinyl indoles, substitution at the 2-position of the indole ring was found to influence intrinsic activity and receptor selectivity compared to 3-substituted analogs. nih.gov For other acetamide derivatives, the nature of the N-substituent and substitutions on the aromatic rings have been shown to be critical for their biological activity. nih.gov The cycloheptyl group in the title compound is a key structural feature whose impact on target binding and mechanism of action is yet to be explored.

An in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs provides a framework for the rational design of new therapeutic agents. The indole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities. mdpi.comrsc.org Understanding how different structural components of this compound contribute to its biological effects is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as N-cycloheptyl-2-(1H-indol-1-yl)acetamide, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, often expressed as a docking score.

Studies on similar indole-acetamide derivatives have successfully employed molecular docking to identify potential biological targets and rationalize structure-activity relationships (SAR). For instance, docking studies on indole-3-acetamide (B105759) derivatives against the α-amylase enzyme have revealed key binding interactions within the active site. nih.gov Similarly, research on other indole (B1671886) derivatives has used docking to investigate their potential as inhibitors of enzymes like cyclooxygenase (COX) and to understand their interactions with various receptors. mdpi.comresearchgate.net

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and docking it into the crystal structures of various potential target proteins, such as serotonin (B10506) receptors, dopamine (B1211576) receptors, or various enzymes, which are known targets for indole-based compounds. mdpi.comnih.gov The results would likely highlight key interactions, such as hydrogen bonds between the acetamide (B32628) group and receptor residues, and hydrophobic interactions involving the indole and cycloheptyl moieties.

Illustrative Molecular Docking Results for an Indole Derivative

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Serotonin Transporter (SERT) | -9.2 | TYR95, ILE172, PHE335 | Hydrogen Bond, Hydrophobic |

| Dopamine D2 Receptor | -8.5 | ASP114, SER193, PHE389 | Hydrogen Bond, Pi-Pi Stacking |

| COX-2 | -7.8 | ARG120, TYR355, VAL523 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is hypothetical and serves to illustrate the typical output of a molecular docking study for an indole-based compound.

Molecular Dynamics (MD) Simulations for Ligand-Target Stability and Conformations

Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-target complex and to explore the conformational changes that may occur over time. MD simulations provide a more dynamic and realistic representation of the molecular interactions by simulating the movement of atoms and molecules over a specific period.

For the this compound-protein complex, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the atomic trajectories over nanoseconds. The stability of the complex can be evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand. A stable RMSD suggests that the ligand remains securely bound within the active site.

Research on other acetamide and indole derivatives has utilized MD simulations to confirm the stability of ligand-protein complexes and to refine the understanding of binding modes. eurjchem.com These studies often reveal the importance of specific water molecules in mediating interactions and highlight the flexibility of certain protein loops in accommodating the ligand.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. A QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with known biological activities against a specific target would be required. Various molecular descriptors (e.g., physicochemical properties, topological indices, and electronic properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity.

Studies on indole derivatives have successfully used 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to guide the design of new potent ligands. mdpi.com These models provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity, thus guiding the modification of the lead compound.

Example of a 2D-QSAR Equation for Indole Derivatives:

pIC50 = 0.75 * (logP) - 0.23 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + C

Note: This equation is a simplified, hypothetical example illustrating the form of a QSAR model. The coefficients and descriptors would be specific to a particular dataset and biological activity.

Virtual Screening and Chemoinformatics for Scaffold Exploration

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. Chemoinformatics involves the use of computational methods to analyze and manage chemical data.

If this compound were identified as a hit compound, virtual screening could be used to explore other commercially available or synthetically accessible compounds with a similar indole-acetamide scaffold. This can be done through ligand-based virtual screening, where molecules with similar 2D or 3D features to the hit compound are sought, or through structure-based virtual screening, which involves docking a large library of compounds into the target's binding site.

Chemoinformatics tools would be crucial for managing the large datasets generated during virtual screening, clustering hits based on structural similarity, and prioritizing compounds for experimental testing. This approach has been successfully applied to identify novel indole derivatives with potential therapeutic activities. nih.goviosrjournals.org

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Analysis for Confirmation of Molecular Architecture and Purity

Spectroscopic techniques are indispensable tools for elucidating the molecular structure and confirming the purity of synthesized compounds like N-cycloheptyl-2-(1H-indol-1-yl)acetamide. In advanced research applications, a combination of methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed chemical fingerprint of the molecule.

Infrared spectroscopy is utilized to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would be expected for the N-H and C=O stretching of the amide group, as well as aromatic C-H and C=C stretching of the indole (B1671886) ring.

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule, which in turn confirms its elemental composition. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure.

Table 1: Predicted Spectroscopic Data for this compound based on Analogous Compounds

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to indole ring protons, acetamide (B32628) methylene (B1212753) protons, cycloheptyl ring protons, and the amide N-H proton. |

| ¹³C-NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the amide, and carbons of the indole and cycloheptyl rings. |

| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide), aromatic C-H stretching, and aromatic C=C bending. |

| HRMS | A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental formula. |

Chromatographic Techniques for Separation, Identification, and Quantification in Biological Matrices

In the context of pharmaceutical research, understanding the fate of a compound within a biological system is critical. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the separation, identification, and quantification of compounds like this compound in complex biological matrices such as plasma, urine, and tissue homogenates. researchgate.net

The development of a robust and sensitive analytical method is a key step in preclinical and clinical studies. For this compound, an LC-MS method would typically be developed. This involves optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and flow rate) to achieve efficient separation of the analyte from endogenous matrix components. The mass spectrometer, often a triple quadrupole instrument, is used for detection and quantification, providing high selectivity and sensitivity.

Method validation, following regulatory guidelines, would be essential to ensure the reliability of the data. This includes assessing parameters such as linearity, accuracy, precision, selectivity, and stability of the analyte in the biological matrix. While specific methods for this compound have not been published, the general principles of LC-MS method development for small molecules in biological fluids are well-established. researchgate.net

Table 2: General Parameters for a Hypothetical LC-MS/MS Method for this compound in Plasma

| Parameter | Typical Condition/Value |

| Chromatographic Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Detection | Multiple Reaction Monitoring (MRM) |

| Quantification | Use of a stable isotope-labeled internal standard |

X-ray Crystallography for Structural Basis of Intermolecular Interactions

X-ray crystallography provides unparalleled insight into the three-dimensional structure of a molecule at the atomic level. For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state conformation and the nature of its intermolecular interactions.

While the crystal structure of this compound is not available, studies on analogous compounds such as N-cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide and N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide reveal important structural features. nih.govnih.gov In these related structures, the cyclohexane ring typically adopts a stable chair conformation. nih.govnih.gov A key feature of the crystal packing in these and other similar amide-containing molecules is the formation of intermolecular hydrogen bonds. nih.goviucr.org For instance, in N-cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide, molecules are linked by N—H···O hydrogen bonds, forming layers within the crystal lattice. nih.gov In the case of N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide, the crystal packing is stabilized by a combination of intermolecular C—H⋯O, N—H⋯O, and N—H⋯F hydrogen-bond interactions, as well as weak π–π stacking interactions between the indole rings. nih.gov

Table 3: Comparison of Intermolecular Interactions in Related Crystal Structures

| Compound | Key Intermolecular Interactions | Reference |

| N-Cyclohexyl-2-(5-methoxy-1H-indol-3-yl)-2-oxoacetamide | N—H···O hydrogen bonds | nih.gov |

| N-Cyclohexyl-2-(5-fluoro-1H-indol-3-yl)-2-oxoacetamide | C—H⋯O, N—H⋯O, N—H⋯F hydrogen bonds; π–π stacking | nih.gov |

| N-Cyclohexyl-2-oxo-2-phenylacetamide | N—H···O hydrogen bonds | iucr.org |

Future Perspectives and Research Gaps in N Cycloheptyl 2 1h Indol 1 Yl Acetamide Studies

Identification of Unexplored Therapeutic Areas and Targets

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, known for its wide array of biological activities. mdpi.comnih.govresearchgate.netpcbiochemres.com For N-cycloheptyl-2-(1H-indol-1-yl)acetamide, a systematic exploration of its pharmacological profile against a diverse panel of biological targets could unveil novel therapeutic applications.

Initial research into indole derivatives has established their efficacy in several key areas:

Oncology: Indole compounds have shown promise in cancer treatment by targeting various biological pathways involved in cell proliferation and survival. mdpi.com Some derivatives act as estrogen receptor modulators, crucial in hormone-dependent breast cancers, while others inhibit tubulin polymerization, a critical process in cell division. mdpi.com

Infectious Diseases: The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. nih.gov Indole-based compounds have demonstrated potent antibacterial activity against a range of pathogens, including multidrug-resistant strains. nih.gov

Neurodegenerative Diseases: The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) has led to the investigation of indole derivatives for neurological disorders. ajchem-b.compcbiochemres.com

Inflammatory Diseases: Certain indole derivatives exhibit anti-inflammatory properties by modulating key inflammatory pathways. nih.gov

Future investigations into this compound should therefore extend beyond these established areas. High-throughput screening against a wide range of receptors, enzymes, and ion channels could identify unexpected therapeutic targets. For instance, its potential role in metabolic disorders, cardiovascular diseases, or rare genetic conditions remains largely unexplored. mdpi.com

Table 1: Potential Therapeutic Areas for this compound Based on Indole Derivatives Research

| Therapeutic Area | Potential Molecular Targets | Rationale Based on Indole Derivatives |

| Oncology | Tubulin, Estrogen Receptors, Kinases | Indole compounds have shown efficacy in targeting these pathways in various cancers. mdpi.com |

| Infectious Diseases | Bacterial Cell Division Proteins, Viral Entry Proteins | Indole-based compounds exhibit broad-spectrum antimicrobial and antiviral activities. nih.gov |

| Neurodegenerative Diseases | Serotonin Receptors, Dopamine (B1211576) Receptors, Monoamine Oxidase | The indole scaffold is a common feature in neuroactive compounds. ajchem-b.compcbiochemres.com |

| Inflammatory Diseases | Cyclooxygenase (COX) Enzymes, NF-κB Pathway | Indole derivatives have demonstrated modulation of key inflammatory pathways. nih.gov |

| Metabolic Disorders | Peroxisome Proliferator-Activated Receptors (PPARs) | A potential area for exploration based on the diverse bioactivities of indoles. |

| Cardiovascular Diseases | Angiotensin-Converting Enzyme (ACE), HMG-CoA Reductase | An unexplored but plausible therapeutic area for novel indole compounds. |

Development of Advanced Analogues with Improved Pharmacological Profiles

Once a promising biological activity is identified for this compound, the next logical step is the synthesis and evaluation of advanced analogues. The goal of such medicinal chemistry efforts would be to enhance its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Structure-activity relationship (SAR) studies are crucial in this phase. nih.gov By systematically modifying the cycloheptyl group, the acetamide (B32628) linker, and the indole nucleus, researchers can identify the key structural features responsible for its biological activity. For example, the introduction of different substituents on the indole ring can significantly alter the compound's biological activity and drug-like properties. nih.gov

The development of N-acetamide indole derivatives as antimalarials targeting PfATP4 serves as an excellent example of this approach. nih.gov Through systematic optimization, researchers were able to develop a lead compound with potent activity and high metabolic stability. nih.gov A similar strategy could be applied to this compound to improve its therapeutic potential.

Integration of Systems Biology and Multi-omics Data for Comprehensive Understanding

To gain a deeper and more holistic understanding of the mechanism of action of this compound, the integration of systems biology and multi-omics approaches will be indispensable. nih.govfrontiersin.org These powerful techniques allow for the simultaneous analysis of multiple layers of biological information, from genes to proteins to metabolites.

By treating cells or animal models with the compound and subsequently analyzing the changes in the transcriptome, proteome, and metabolome, researchers can identify the specific cellular pathways and networks that are perturbed. This can provide valuable clues about the compound's mechanism of action and potential off-target effects.

Multi-omics has been successfully used to discover new plant signaling molecules and to understand the complex effects of genetic mutations. nih.govfrontiersin.org Applying these approaches to the study of this compound could accelerate the identification of its biological targets and provide a more complete picture of its physiological effects.

Addressing Challenges in Preclinical Development and Translational Research

The path from a promising lead compound to a clinically approved drug is fraught with challenges. For this compound, several key hurdles will need to be addressed during preclinical development.

One of the primary challenges in translational research is bridging the gap between in vitro and in vivo efficacy. A compound that shows potent activity in a test tube may not be effective in a living organism due to poor absorption, distribution, metabolism, or excretion (ADME) properties. Therefore, early assessment of the pharmacokinetic and toxicological profiles of this compound and its analogues will be critical.

Furthermore, the development of reliable biomarkers will be essential to monitor the compound's efficacy and potential toxicity in preclinical and clinical studies. The integration of multi-omics data can also play a crucial role in identifying such biomarkers. mdpi.com

The journey of indole-based compounds from the laboratory to the clinic has been a long and successful one, with several derivatives now in clinical use. nih.govnih.gov By leveraging the wealth of knowledge from these past successes and embracing cutting-edge research methodologies, the scientific community can unlock the full therapeutic potential of novel compounds like this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing N-cycloheptyl-2-(1H-indol-1-yl)acetamide and its analogs?

The synthesis typically involves condensation reactions between indole derivatives and acetamide precursors. For example, intermediates like 1H-indole-3-carbaldehyde oxime can be prepared by refluxing 1H-indole-3-carbaldehyde with hydroxylamine in ethanol. Subsequent coupling with substituted amines (e.g., cycloheptylamine) under nucleophilic acyl substitution conditions yields the acetamide derivatives . Key steps include optimizing reaction time, temperature, and solvent systems (e.g., ethanol or DMF) to improve yield.

Q. How should researchers characterize the structural integrity of this compound?

Standard characterization involves:

- FT-IR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹).

- ¹H/¹³C-NMR : Identify indole proton environments (δ 6.5–8.0 ppm) and cycloheptyl methylene/methine signals (δ 1.2–2.5 ppm).

- Mass spectrometry : Validate molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve bond lengths/angles (e.g., C(9)-N(1) = 1.376 Å) to confirm stereochemistry and substituent effects .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antioxidant activity : Use DPPH (radical scavenging) and FRAP (ferric-reducing power) assays. Compare IC₅₀ values against standards like ascorbic acid .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative effects .

Advanced Research Questions

Q. How do substituent positions (e.g., cycloheptyl vs. halogenated aryl groups) influence bioactivity?

Substituent effects are critical for structure-activity relationships (SAR):

- Halogenated analogs : Ortho-substituted halogens (e.g., Cl, Br) enhance antioxidant activity by increasing electron-withdrawing effects and stabilizing radical intermediates .

- Cycloheptyl vs. aryl groups : Bulky cycloheptyl moieties may improve lipid solubility and membrane permeability but reduce steric accessibility for target binding. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to enzymes like COX-2 or Bcl-2 .

Q. How can computational modeling resolve contradictions between experimental and theoretical data?

- Density Functional Theory (DFT) : Compare optimized geometries (bond angles, dihedrals) with X-ray crystallography data to validate structural accuracy .

- Molecular dynamics simulations : Assess conformational stability in solvent environments (e.g., water, DMSO) to explain discrepancies in NMR or solubility data .

Q. What strategies address inconsistencies in antioxidant activity across studies?

- Standardize assay conditions : Control variables like pH, temperature, and radical concentration in DPPH/FRAP assays .

- Meta-analysis : Compare IC₅₀ values across analogs (e.g., 3a, 3j) to identify trends in substituent effects (e.g., halogen position) .

- Validate via orthogonal assays : Confirm results using alternative methods (e.g., ABTS⁺ scavenging or SOD mimicry) .

Methodological Considerations

Q. How to design analogs for improved pharmacokinetic properties?

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

- 2D NMR (COSY, HSQC) : Differentiate indole C3-H (~δ 7.2 ppm) from cycloheptyl protons .

- Variable-temperature NMR : Suppress signal broadening caused by conformational exchange .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.